5-[4-(Dimethylamino)phenyl]imino-1-(2-hydroxyethyl)-2,6-diketo-4-methyl-nicotinonitrile
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Overview
Description
5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a hydroxyethyl group, and a pyridinecarbonitrile moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common approach includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-[[4-(DIMETHYLAMINO)PHENYL]IMINO]-8(5H)-QUINOLINONE: Shares structural similarities but differs in the presence of a quinolinone moiety.
4-(DIMETHYLAMINO)BENZALDEHYDE: A precursor in the synthesis of the target compound, with a simpler structure.
ETHYL ACETOACETATE: Another precursor, used in the initial condensation reaction.
Uniqueness
The uniqueness of 5-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,6-DIHYDRO-3(2H)-PYRIDINECARBONITRILE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]imino-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O3/c1-11-14(10-18)16(23)21(8-9-22)17(24)15(11)19-12-4-6-13(7-5-12)20(2)3/h4-7,22H,8-9H2,1-3H3 |
InChI Key |
ILAVYGWISWLOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=NC2=CC=C(C=C2)N(C)C)CCO)C#N |
Origin of Product |
United States |
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